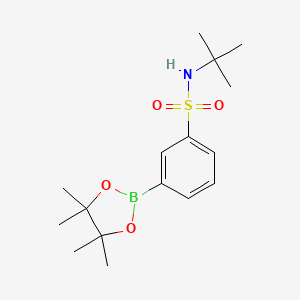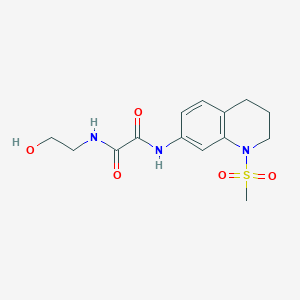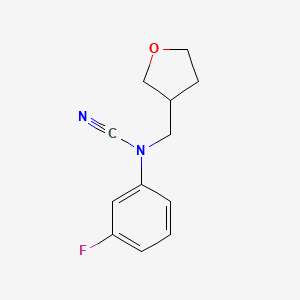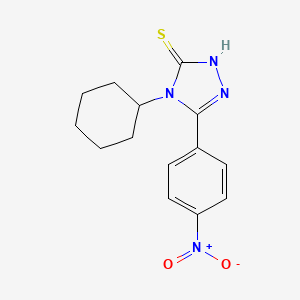![molecular formula C16H24N4OS B2546322 N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide CAS No. 1436191-09-1](/img/structure/B2546322.png)
N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves the reaction of amines with cyanoacetate or cyanoacetamide derivatives to form a variety of heterocyclic rings. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was then used to synthesize different heterocyclic derivatives . Similarly, the synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved an N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal packing of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was stabilized by hydrogen bonds, and its structure was further investigated using density functional theory (DFT) . Another compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was characterized and its molecular structure was determined to crystallize in the monoclinic space group with specific unit cell dimensions .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as cyano and amide, which can participate in various reactions. The papers describe the synthesis of heterocyclic compounds through reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . Additionally, the reactivity towards DNA bases was investigated using the ECT method and charge transfer analysis, indicating interactions between the compounds and DNA bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The antitumor, antimicrobial, and antioxidant activities of these compounds were evaluated, with some showing high inhibitory effects on various human cancer cell lines . The antimicrobial activity was assessed using the microdilution method, and significant activity was observed against both bacterial strains and yeasts . The thermodynamic properties of these compounds were also calculated, providing insights into the relations between these properties and temperature .
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including derivatives of N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide, for use as antimicrobial agents. The compounds showed promising antibacterial and antifungal activities (Darwish et al., 2014).
Antimicrobial Activity of Thiazole and Pyridone Derivatives : Research by Ali et al. (2010) involved the synthesis of thiazolidine, bisthiazolidine, thiazole, and pyridone derivatives using N-cyclohexyl-2-cyanoacetamide. These compounds demonstrated significant antibacterial and antifungal properties (Ali et al., 2010).
Antibacterial Evaluation of Triazoles : A study by Rezki (2016) synthesized 1,2,3-triazoles using a derivative of N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide. These compounds showed significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Antitumor and Anticancer Applications
Antitumor Evaluation of Heterocyclic Compounds : Shams et al. (2010) researched the antitumor activities of heterocyclic derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited high inhibitory effects on various cancer cell lines (Shams et al., 2010).
Synthesis and Antitumor Activity of Novel Derivatives : Another study by Albratty et al. (2017) explored the synthesis of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. These compounds, derived from 2-Cyano-N-(thiazol-2-yl) acetamide, showed promising antitumor activities (Albratty et al., 2017).
Anticancer Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) conducted a study on the synthesis and anticancer screening of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. These compounds displayed potent cytotoxic results against breast cancer cell lines (Abu-Melha, 2021).
Other Applications
Synthesis of Bicyclic and Heterocyclic Compounds : Research by Suzuki et al. (2008) detailed the synthesis of naturally occurring bicyclic and tricyclic cyclopeptides using derivatives of this compound. This study contributes to the field of synthetic organic chemistry, especially in the synthesis of complex cyclic structures (Suzuki et al., 2008).
Novel Syntheses in Organic Chemistry : The study by Dyachenko et al. (2004) involved the synthesis of substituted 1,3-Cyclohexadienes and Thieno[2,3-d]pyrimidine- 4(3H)-thiones. This research contributes to the development of novel synthetic pathways in organic chemistry (Dyachenko et al., 2004).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-3-15(2,14-18-9-10-22-14)19-11-13(21)20-16(12-17)7-5-4-6-8-16/h9-10,19H,3-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSUDSFZRQOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2546241.png)
![1-(2,4-Dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546242.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2546245.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2546248.png)
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/no-structure.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2546251.png)


![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)

